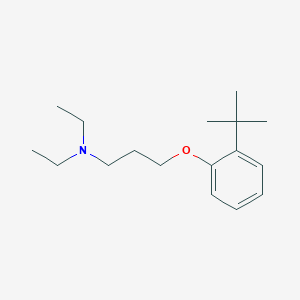
N-(4-ethoxyphenyl)-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-quinolinamine, also known as EPN, is a chemical compound that has been widely studied for its potential applications in scientific research. EPN is a member of the quinoline family of compounds and has been shown to have a variety of biochemical and physiological effects. In
科学的研究の応用
N-(4-ethoxyphenyl)-2-quinolinamine has been studied for its potential applications in a variety of scientific research fields, including neurobiology, pharmacology, and toxicology. N-(4-ethoxyphenyl)-2-quinolinamine has been shown to have a strong affinity for the nicotinic acetylcholine receptor, making it a useful tool for studying the role of this receptor in various physiological processes. N-(4-ethoxyphenyl)-2-quinolinamine has also been used to investigate the effects of pesticides and other environmental toxins on the nervous system.
作用機序
N-(4-ethoxyphenyl)-2-quinolinamine acts as a competitive antagonist of the nicotinic acetylcholine receptor, blocking the binding of acetylcholine to the receptor and thus inhibiting its activity. This results in a decrease in the release of neurotransmitters such as dopamine and norepinephrine, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-quinolinamine has been shown to have a variety of biochemical and physiological effects, including inhibition of acetylcholine release, decreased neurotransmitter release, and altered synaptic transmission. N-(4-ethoxyphenyl)-2-quinolinamine has also been shown to have effects on ion channels, including the inhibition of voltage-gated calcium channels and the activation of potassium channels.
実験室実験の利点と制限
One advantage of using N-(4-ethoxyphenyl)-2-quinolinamine in lab experiments is its high affinity for the nicotinic acetylcholine receptor, making it a useful tool for studying the role of this receptor in various physiological processes. However, N-(4-ethoxyphenyl)-2-quinolinamine can be toxic at high concentrations, limiting its use in some experiments. Additionally, N-(4-ethoxyphenyl)-2-quinolinamine has a short half-life in vivo, making it difficult to study its long-term effects.
将来の方向性
There are several potential future directions for research on N-(4-ethoxyphenyl)-2-quinolinamine. One area of interest is the development of new compounds with similar properties to N-(4-ethoxyphenyl)-2-quinolinamine but with improved pharmacological properties, such as longer half-life and lower toxicity. Another area of interest is the investigation of the effects of N-(4-ethoxyphenyl)-2-quinolinamine on other ion channels and receptors, in order to better understand its mechanism of action. Finally, N-(4-ethoxyphenyl)-2-quinolinamine could be used in combination with other compounds to investigate their synergistic effects on the nervous system.
合成法
The synthesis of N-(4-ethoxyphenyl)-2-quinolinamine involves the reaction between 4-ethoxyaniline and 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(4-ethoxyphenyl)-2-quinolinamine as the final product. The purity of N-(4-ethoxyphenyl)-2-quinolinamine can be improved through recrystallization and further purification techniques.
特性
IUPAC Name |
N-(4-ethoxyphenyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-20-15-10-8-14(9-11-15)18-17-12-7-13-5-3-4-6-16(13)19-17/h3-12H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLJQWHYGDYUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)quinolin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-bromophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B5058790.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-ethylbenzene](/img/structure/B5058798.png)


![N-{1-[1-(2,6-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5058820.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]acetamide](/img/structure/B5058840.png)
![N-cyclopentyl-N'-[2-methyl-2-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5058846.png)

![1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5058857.png)
![methyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5058858.png)


![5-(4-biphenylyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5058879.png)